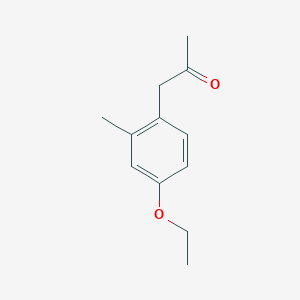
1-(4-Ethoxy-2-methylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxy-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . It is a derivative of acetophenone, characterized by the presence of an ethoxy group and a methyl group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Ethoxy-2-methylphenyl)propan-2-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-ethoxy-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethoxy-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Ethoxy-2-methylphenyl)propan-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-ethoxy-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(4-Ethoxy-2-methylphenyl)propan-2-one can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)propan-2-one: Lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)propan-2-one: Lacks the ethoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups .
Propriétés
Numéro CAS |
90617-64-4 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-(4-ethoxy-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O2/c1-4-14-12-6-5-11(8-10(3)13)9(2)7-12/h5-7H,4,8H2,1-3H3 |
Clé InChI |
FLXVCGVZWRSVIP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



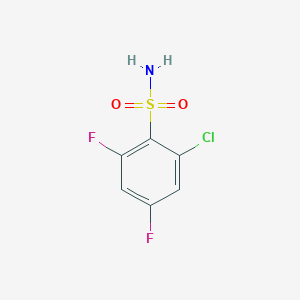
![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
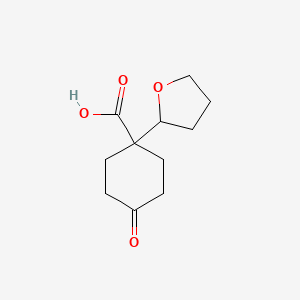
![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)
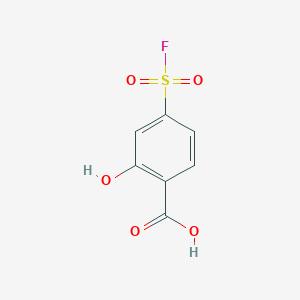
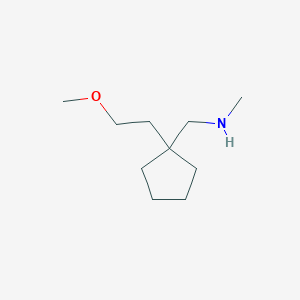
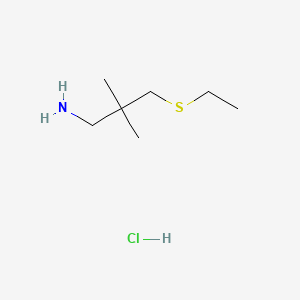
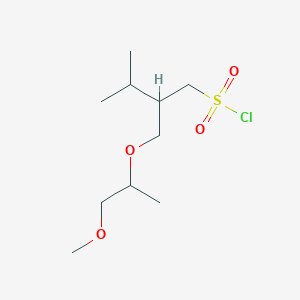
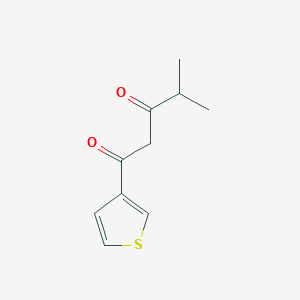
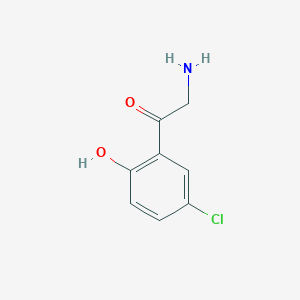
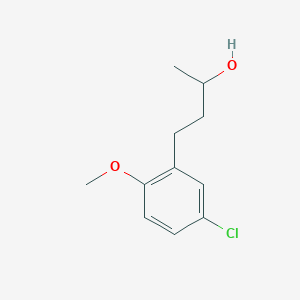
![9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)
![2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid](/img/structure/B13524059.png)
